Cyclopentyl-(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)methanone
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Overview
Description
Cyclopentyl-(9-hydroxy-3-azabicyclo[331]nonan-3-yl)methanone is a complex organic compound featuring a bicyclic structure with a nitrogen bridgehead
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl-(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)methanone typically involves multiple steps, starting from simpler precursors. One common approach is the radical cyclization method, which has been explored using different reagents. For instance, a Cp2TiCl-mediated radical cyclization method was initially attempted but found to be unsuccessful. An alternative approach using a SmI2-mediated radical cyclization protocol proved effective for enabling the desired ring closure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of starting materials, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl-(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the functional groups present on the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction can produce alcohols or amines.
Scientific Research Applications
Cyclopentyl-(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)methanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique properties make it suitable for use in various industrial processes, including the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of cyclopentyl-(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, as a muscarinic receptor antagonist, it binds to muscarinic receptors, inhibiting their activity and thereby modulating physiological responses . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Cyclopentyl-(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)methanone can be compared with other similar compounds, such as:
9-oxa-3,7-dithiabicyclo[3.3.1]nonane: Known for its unique conformational properties due to the presence of sulfur atoms.
9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): A stable nitroxyl radical used in catalytic oxidation reactions.
Indole-fused azabicyclo[3.3.1]nonane: Common in biologically significant natural products and used in drug discovery.
These compounds share the bicyclic structure with a nitrogen bridgehead but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
cyclopentyl-(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c16-13-11-6-3-7-12(13)9-15(8-11)14(17)10-4-1-2-5-10/h10-13,16H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGXTPFWPLQYID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC3CCCC(C2)C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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